Cas no 2043-53-0 (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane)

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane 化学的及び物理的性質
名前と識別子
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- 1H,1H,2H,2H-Perfluorodecyl iodide
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
- 1H,1H,2H,2H-perfluorododecyl iodide
- 1-Iodo-2-(heptadecafluorooctyl)-ethane
- 2-(Perfluorooctyl)ethyl iodide
- 1-Iodo-1H,1H,2H,2H-perfluorodecane
- 1H,1H,2H,2H-Heptadecafluorodecyl Iodide
- 1H,1H,2H,2H-Perfluoro-1-iododecane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-decane
- 1H,1H,2H,2H-Heptadecafluoro-1-iododecane
- 1H,1H,2H,2H-perfluoro-1-iodo
- 1-perfluorooctyl-2-iodoethane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecane
- DTXSID6062123
- CS-W011449
- Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
- FT-0607941
- 1-Iodo-1H,1H,2H,2H-perfluorodecane, 96%
- 1-Iodo-1,1,2,2-tetrahydroperfluorodecane
- 8:2 Fluorotelomer iodide
- AKOS005063722
- J-013317
- SY049495
- NS00011021
- MFCD00039411
- MS-20459
- H1084
- 2043-53-0
- C10H4F17I
- A814552
- SCHEMBL969176
- C8F17CH2CH2I
- C10 Gamma-Omega Perfluoro Iodine
- 68390-33-0
- CF3(CF2)7CH2CH2I
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8 heptadecafluor-10-iodo-decane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecakis(fluoranyl)-10-iodanyl-decane
- D91003
- 1h,1h,2h,2h-perfluorodecyliodide
- 1-(Perfluorooctyl)-2-iodoethane
- EINECS 218-053-5
-
- MDL: MFCD00039411
- インチ: 1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2
- InChIKey: XVKJSLBVVRCOIT-UHFFFAOYSA-N
- ほほえんだ: C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
- BRN: 1894667
計算された属性
- せいみつぶんしりょう: 573.90863g/mol
- ひょうめんでんか: 0
- XLogP3: 7.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 17
- 回転可能化学結合数: 8
- どういたいしつりょう: 573.90863g/mol
- 単一同位体質量: 573.90863g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 28
- 複雑さ: 559
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: 1.88
- ゆうかいてん: 55.0 to 59.0 deg-C
- ふってん: 96°C/12mmHg(lit.)
- フラッシュポイント: 92-96°C/12mm
- 屈折率: 1.3388 (60 C)
- すいようせい: Insoluble in water.
- あんていせい: Stable.
- PSA: 0.00000
- LogP: 6.82090
- かんど: Light Sensitive
- ようかいせい: 不溶性
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- 危険レベル:IRRITANT-HARMFUL
- TSCA:T
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。光をさける。
- リスク用語:R36/37/38
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane 税関データ
- 税関コード:2903799090
- 税関データ:
中国税関コード:
2903799090概要:
2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
要約:
2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025319-500g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HEptadecafluoro-10-iododecane |
2043-53-0 | 98% | 500g |
¥1130.00 | 2023-11-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I83560-5g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HEptadecafluoro-10-iododecane |
2043-53-0 | 97% | 5g |
¥27.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122275-1g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane |
2043-53-0 | 98% | 1g |
¥32.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122275-5g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane |
2043-53-0 | 98% | 5g |
¥47.90 | 2023-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001473-100g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane |
2043-53-0 | 98% | 100g |
¥307 | 2024-05-25 | |
Cooke Chemical | A5021212-500g |
1-Iodo-1H,1H,2H,2H-perfluorodecane |
2043-53-0 | 98% | 500g |
RMB 1430.40 | 2025-02-21 | |
Cooke Chemical | A5021212-25G |
1-Iodo-1H,1H,2H,2H-perfluorodecane |
2043-53-0 | 98% | 25g |
RMB 126.40 | 2025-02-21 | |
Oakwood | 003285-100g |
1H,1H,2H,2H-Perfluorodecyl iodide |
2043-53-0 | 97% | 100g |
$178.00 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025319-100g |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HEptadecafluoro-10-iododecane |
2043-53-0 | 98% | 100g |
¥226.00 | 2023-11-21 | |
Oakwood | 003285-500g |
1H,1H,2H,2H-Perfluorodecyl iodide |
2043-53-0 | 97% | 500g |
$695.00 | 2024-07-19 |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane 関連文献
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Daniel Rauber,Peng Zhang,Volker Huch,Tobias Kraus,Rolf Hempelmann Phys. Chem. Chem. Phys. 2017 19 27251
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F. Marquardt,M. Bruns,H. Keul,Y. Yagci,M. M?ller Chem. Commun. 2018 54 1647
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Miroslav ?těpánek,Juraj ?kvarla,Mariusz Uchman,Karel Procházka,Borislav Angelov,Lubomír Ková?ik,Vasil M. Garamus,Christos Mantzaridis,Stergios Pispas Soft Matter 2012 8 9412
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecaneに関する追加情報
Introduction to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane (CAS No. 2043-53-0)
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane, identified by the Chemical Abstracts Service number 2043-53-0, is a fluorinated alkane derivative featuring a unique structural configuration. This compound belongs to a class of organofluorine compounds that have garnered significant attention in the field of pharmaceuticals and materials science due to their distinctive chemical properties and potential applications.
The molecular structure of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7 octafluoropentyl group and a terminal iodo substituent at the 10th carbon position contribute to its reactivity and utility in synthetic chemistry. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability while its iodine moiety serves as a versatile handle for further functionalization via cross-coupling reactions.
In recent years,1-fluoroalkanes have been extensively studied for their role in drug development. The fluorine atoms in these compounds can modulate pharmacokinetic profiles by influencing solubility and metabolic pathways. For instance,perfluorinated alkanes have been explored as solvents or intermediates in asymmetric synthesis due to their inertness and ability to stabilize reactive intermediates. The introduction of an iodine atom at the 10th carbon position in 1-chloro-10-fluoroalkanes allows for facile introduction into complex molecular architectures through palladium-catalyzed reactions.
One of the most compelling applications of 1-bromo-10-fluoroalkanes is in the synthesis of fluorinated pharmaceuticals. The structural motif found in 1-bromo-10-fluoroalkanes has been employed in the development of antiviral and anticancer agents. For example,perfluorinated alkanes have shown promise as bioimaging agents due to their ability to enhance signal intensity in magnetic resonance imaging (MRI) techniques. The unique electronic properties of fluorine atoms can also be leveraged to improve drug-receptor interactions by modulating hydrophobicity and electronic distribution.
The synthesis of 1-chloro-10-fluoroalkanes typically involves halogen exchange reactions or direct fluorination of hydrocarbons using reagents such as hydrogen fluoride or Selectfluor®. The reaction conditions must be carefully controlled to prevent over-halogenation or degradation of the product. Recent advances in catalytic systems have enabled more efficient and selective fluorination protocols.
In industrial settings,perfluorinated alkanes are utilized as high-performance fluids in refrigeration systems and heat transfer applications due to their excellent thermal stability and non-flammability. The incorporation of an iodine atom into these molecules can enhance their compatibility with certain polymer systems or serve as precursors for flame-retardant additives.
The growing interest in halogenated fluoroalkanes has spurred research into greener synthetic routes. Transition-metal-catalyzed cross-coupling reactions offer a sustainable alternative to traditional halogenation methods by allowing for modular construction of complex molecular frameworks from simpler precursors. These methods often employ recyclable catalysts and mild reaction conditions.
The pharmacological potential of 1-bromo-10-fluoroalkanes has been further explored through computational modeling studies. Molecular dynamics simulations have revealed how fluorine substitution affects conformational flexibility and binding affinity to biological targets. Such insights are critical for rational drug design and optimization.
Future directions in the study of 1-chloro-10-fluoroalkanes may include exploring their use as building blocks for functional materials with tailored electronic properties. Fluorinated alkanes could serve as precursors for organic semiconductors or liquid crystals that exhibit enhanced stability under extreme conditions.
Overall,perfluorinated alkanes with halogen substituents, such as 1-bromo-10-fluoroalkanes, represent a dynamic area of research with far-reaching implications across multiple disciplines. Their unique structural features make them indispensable tools for synthetic chemists seeking to develop novel therapeutics or advanced materials.
2043-53-0 (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane) 関連製品
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